(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile is a complex organic compound with a unique structure that includes a hydroxy group, a nitrile group, and a polycyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Polycyclic Framework: This step involves the cyclization of a suitable precursor to form the polycyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through selective oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Addition of the Nitrile Group: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, CrO3, PCC
Reduction: LiAlH4, catalytic hydrogenation
Substitution: NaCN, KCN, other nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile: shares similarities with other polycyclic compounds that contain hydroxy and nitrile groups.
Examples: Compounds with similar structures include other hydroxy-substituted polycyclic nitriles and their derivatives.
Uniqueness
Structural Features: The unique combination of the polycyclic framework, hydroxy group, and nitrile group sets this compound apart from others.
Reactivity: Its specific reactivity patterns and the ability to undergo various chemical transformations make it a valuable compound in research and industry.
Properties
Molecular Formula |
C14H23NO |
---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile |
InChI |
InChI=1S/C14H23NO/c1-10(7-9-15)11-5-6-12-13(16)4-3-8-14(11,12)2/h10-13,16H,3-8H2,1-2H3/t10-,11-,12?,13+,14-/m0/s1 |
InChI Key |
RFRHEKQBJFFFOL-ZVAZOHRGSA-N |
Isomeric SMILES |
C[C@@H](CC#N)[C@@H]1CCC2[C@]1(CCC[C@H]2O)C |
Canonical SMILES |
CC(CC#N)C1CCC2C1(CCCC2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.